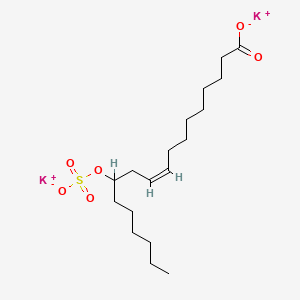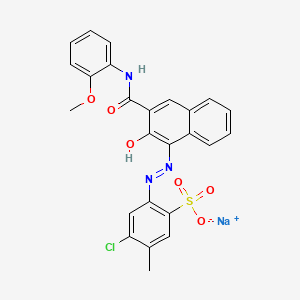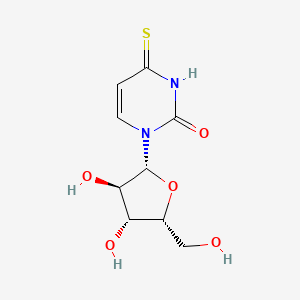
Dipotassium (R)-12-(sulphonatooxy)oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium ®-12-(sulphonatooxy)oleate is a chemical compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium ®-12-(sulphonatooxy)oleate typically involves the reaction of oleic acid with sulfur trioxide to form 12-(sulphonatooxy)oleic acid, which is then neutralized with potassium hydroxide to produce the dipotassium salt. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dipotassium ®-12-(sulphonatooxy)oleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often subjected to purification processes to remove any impurities and ensure it meets the required standards for its intended applications.
化学反应分析
Types of Reactions
Dipotassium ®-12-(sulphonatooxy)oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the use of reducing agents such as hydrazine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and diimide are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce different oleate derivatives.
科学研究应用
Dipotassium ®-12-(sulphonatooxy)oleate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein-lipid interactions.
Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of dipotassium ®-12-(sulphonatooxy)oleate involves its ability to lower surface tension and interact with various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
Potassium oleate: Another surfactant with similar properties but different chemical structure.
Sodium dodecyl sulfate: A widely used surfactant with different ionic properties.
Cetyltrimethylammonium bromide: A cationic surfactant with different applications.
Uniqueness
Dipotassium ®-12-(sulphonatooxy)oleate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and specific interactions with biological membranes. This makes it particularly useful in applications where precise control of surface tension and molecular interactions is required.
属性
| 67785-93-7 | |
分子式 |
C18H32K2O6S |
分子量 |
454.7 g/mol |
IUPAC 名称 |
dipotassium;(Z)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2K/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;; |
InChI 键 |
MLXJANQMZFAJBH-AGZDHKJJSA-L |
手性 SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
相关CAS编号 |
29704-46-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







